Comparative Synthetic Yield: Target Compound vs. Alternative Ritonavir Intermediates
In a multi-step synthesis, the target compound achieves a final step yield of 70% when prepared from 2-isopropyl-4-chloromethylthiazole using 40% aqueous methylamine [1]. This compares favorably to alternative intermediates: 5-hydroxymethylthiazole (CAS 38585-74-9) reports yields of 68.20% to 76.23% for its own synthesis, but this intermediate requires additional activation (e.g., conversion to a carbonate) before coupling [2]. The target compound's methylamino group is directly amenable to carbamoylation without additional functional group interconversion, reducing step count and cumulative yield loss.
| Evidence Dimension | Synthetic yield (final step from chloromethyl precursor) |
|---|---|
| Target Compound Data | 70% yield (4.5 g from 6.6 g of 2-isopropyl-4-chloromethylthiazole) |
| Comparator Or Baseline | 5-Hydroxymethylthiazole (CAS 38585-74-9): 68.20% to 76.23% yield for its own synthesis; requires subsequent activation for coupling |
| Quantified Difference | Comparable isolated yields, but target compound eliminates 1-2 activation steps |
| Conditions | Reaction in 40% aqueous methylamine at 50-60 °C overnight [1]; 5-hydroxymethylthiazole synthesis via esterification [2] |
Why This Matters
Higher cumulative process yield and reduced step count directly lower cost of goods in kilogram-scale manufacturing, a critical procurement metric.
- [1] CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole. China Patent, 2014. Embodiment 1: productive rate 70% for final step. View Source
- [2] New Synthesis of 5-Hydroxymethylthiazole. RSLumanman1999, 2013. Yields of 68.20% and 76.23% reported. View Source
